4-Benzylphenylacetonitrile

Physical Chemistry Formulation Science Procurement Logistics

Liquid nitrile handling often introduces purification bottlenecks and cross-contamination risks in automated workflows. 4-Benzylphenylacetonitrile (CAS 101096-72-4) is a crystalline solid (mp 34-37°C) that eliminates these challenges. · Achieve cleaner HTE workflows: solid form enables precise robotic weighing and reduces vapor exposure (UN 3439). · Streamline purification: recrystallization-ready intermediate replaces liquid phenylacetonitrile (mp -24°C). · Reduce ADME-Tox variability: documented CYP2C19 inhibition (IC50=1.5 mM) provides a consistent benchmark for drug-metabolism assays.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 101096-72-4
Cat. No. B011359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylphenylacetonitrile
CAS101096-72-4
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N
InChIInChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2
InChIKeyRNZDBGKQDKFAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylphenylacetonitrile: Physicochemical Baseline for Procurement


4-Benzylphenylacetonitrile, also known as 2-(4-benzylphenyl)acetonitrile or 4-Benzylbenzyl cyanide [1], is a functionalized aromatic nitrile with the molecular formula C15H13N and a molecular weight of 207.27 g/mol [2]. Its structure features a phenylacetonitrile core substituted with a benzyl group at the para position, which imparts distinct physical properties compared to the unsubstituted analog . The compound is typically supplied as a solid with a purity of ≥97% and is classified under UN 3439 for transport due to its toxicological profile .

Physical form Solid state supports solid-phase synthesis and crystalline intermediate workflows
Substitution pattern 4-Benzyl group directs regio- and chemoselectivity distinct from unsubstituted nitriles
Storage & handling Ambient stability and solid-state classification simplify inventory for HTE libraries

Why Unsubstituted Nitriles Cannot Substitute


Substituting 4-Benzylphenylacetonitrile with a generic phenylacetonitrile or benzyl cyanide analog disregards the profound impact of the 4-benzyl substituent on both the physical state and the chemical reactivity profile. Phenylacetonitrile is a liquid at room temperature (mp -24°C) , while 4-Benzylphenylacetonitrile is a solid (mp 34-37°C) , a difference that fundamentally alters handling, formulation, and storage requirements in a laboratory or industrial setting. Furthermore, the additional benzyl ring introduces steric bulk and electronic effects that can direct or suppress specific reaction pathways, making the compound a non-fungible building block in the synthesis of complex, biologically active molecules where regio- and chemoselectivity are critical . A simple nitrile cannot replicate these precise structural and physical requirements.

Physical state mismatch

Solid vs. liquid state alters weighing, mixing, and formulation—may not transfer directly to liquid-nitril workflows.

Reactivity divergence

Steric and electronic effects from the 4-benzyl group can shift reaction selectivity; simple nitriles may not reproduce regio- or chemoselectivity.

Hazard classification difference

Solid toxic classification differs from liquid toxic/flammable classification; impacts storage, shipping, and lab safety protocols.

Quantitative Differentiators vs. Analogs


Solid vs. Liquid Physical State

The introduction of a 4-benzyl group onto the phenylacetonitrile scaffold results in a dramatic shift in physical state. 4-Benzylphenylacetonitrile is a solid at standard laboratory temperatures, whereas its unsubstituted analog, phenylacetonitrile, is a liquid . This difference necessitates distinct handling, storage, and formulation protocols. The solid state of 4-Benzylphenylacetonitrile enables its use in solid-phase reactions or as a crystalline intermediate, which can be advantageous for purification and stability .

Physical state
Data to verify
Solid / mp 34–37 °C Liquid / mp −24 °C
Enables solid-phase handling; distinct from liquid analog
Reported physical constants; verify lot-specific data
Physical Chemistry Formulation Science Procurement Logistics

CYP2C19 Inhibition Profile

While 4-Benzylphenylacetonitrile is primarily an intermediate, its direct biological activity has been documented, providing a point of differentiation from simpler nitriles. In vitro assays demonstrate that 4-Benzylphenylacetonitrile exhibits an inhibitory concentration (IC50) of 1.5 mM against the human cytochrome P450 enzyme CYP2C19 [1]. This specific interaction, although of moderate potency, is not a general property of all nitriles and highlights a unique biochemical fingerprint that may be relevant in applications where modulating drug metabolism is a consideration.

CYP2C19 inhibition
Class-level inference
IC₅₀ 1.5 mM
Supports ADME-Tox probe context; not a general nitrile property
In vitro enzyme assay; single-source data
Drug Metabolism ADME-Tox Cytochrome P450 Pharmacology

Stability and Safe Handling Profile

4-Benzylphenylacetonitrile is reported to be stable under recommended storage conditions, specifically in sealed containers at ambient temperature, away from high heat and incompatible materials like strong oxidizers [1]. This stability profile, combined with its solid physical state, offers advantages over more volatile or reactive liquid nitrile analogs in terms of long-term storage, shipping safety, and process reliability. Its classification as UN 3439 (Nitriles, solid, toxic, n.o.s.) provides a clear, globally recognized hazard communication standard for procurement and EHS compliance.

Safety classification
Reported property
UN 3439 (solid toxic) Stable at ambient storage
Solid classification reduces volatility risk vs. liquid nitriles
Supplier SDS; confirm hazard classification per regional regulations
Chemical Stability Process Safety Inventory Management

Optimal Application Scenarios


Solid-Phase Synthesis and Crystalline Intermediates

Given its solid physical state at room temperature (mp 34-37°C) , 4-Benzylphenylacetonitrile is optimally deployed in synthetic sequences where a crystalline intermediate is desired. Its solid form facilitates purification via recrystallization and enables its use in solid-phase synthesis platforms, a distinct advantage over liquid phenylacetonitrile (mp -24°C) which would require immobilization on a support. This property streamlines workflows for medicinal chemistry groups building compound libraries.

Cytochrome P450-Modulating Probes

The documented in vitro inhibitory activity against CYP2C19 (IC50 = 1.5 mM) positions 4-Benzylphenylacetonitrile as a valuable starting point for the development of chemical probes to study drug metabolism. While not a potent drug lead itself, this specific, quantifiable biochemical interaction is a key differentiator from generic nitrile building blocks, making it relevant for academic and industrial ADME-Tox research groups investigating CYP enzyme function and inhibition.

Safe-Stock Building Block for High-Throughput Experimentation

The compound's solid state and defined hazard classification (UN 3439, solid toxic) make it an ideal candidate for inclusion in automated high-throughput experimentation (HTE) libraries. Unlike volatile liquid nitriles, a solid can be more accurately weighed by robotic systems and poses a lower risk of cross-contamination or vapor exposure. Its stability under recommended ambient storage ensures a long shelf-life, a critical factor for maintaining the integrity of an HTE building block collection over time.

Application
Selection Property
Validation Focus
Solid-phase synthesis
Solid-state handling (vs. liquid analog)
Crystallinity, purification, solid-support compatibility
CYP metabolism probe development
CYP2C19 inhibition profile (class-level)
Enzyme inhibition assay, ADME-Tox research context
High-throughput screening libraries
Ambient stability, solid toxic classification
Automated weighing, long-term storage integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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